molecular formula C7H7ClN2O B2750412 2-Allyloxy-5-chloropyrimidine CAS No. 80016-42-8

2-Allyloxy-5-chloropyrimidine

Cat. No.: B2750412
CAS No.: 80016-42-8
M. Wt: 170.6
InChI Key: AKPJDJVFUMMXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyloxy-5-chloropyrimidine is a heterocyclic aromatic organic compound Pyrimidines are a class of nitrogen-containing heterocycles that are structurally similar to benzene and pyridine, with two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions of amidine, guanidine, or thiourea derivatives with 1,3-diketone or 1,3-diester systems . For 2-Allyloxy-5-chloropyrimidine, a common synthetic route includes the reaction of 5-chloropyrimidine with an appropriate propenyloxy reagent under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of catalysts such as zinc chloride or copper complexes to facilitate the cyclization and substitution reactions . The scalability of these methods allows for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Allyloxy-5-chloropyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and in solvents such as acetonitrile or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce pyrimidine oxides .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as 5-chloro-2,4,6-trifluoropyrimidine and 2-chloropyrimidine . These compounds share structural similarities but differ in their substituents and chemical properties.

Uniqueness

2-Allyloxy-5-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-2-prop-2-enoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPJDJVFUMMXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=C(C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.